3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide
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Overview
Description
3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidin-2-yl intermediate. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Amination Reaction: The intermediate is then subjected to an amination reaction with 4-aminophenylbenzamide to form the desired compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chlorination: The final step involves the introduction of the chloro group to the benzamide structure. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-chloro-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide: Shares structural similarities but differs in the presence of methoxy groups.
N-(4-(dimethylamino)phenyl)benzamide: Lacks the chloro and pyrimidinyl groups, making it less complex.
3-chloro-N-(4-(dimethylamino)phenyl)benzamide: Similar but lacks the pyrimidinyl group.
Uniqueness
The uniqueness of 3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20ClN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) |
InChI Key |
DAWZNBFCWVSILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C)C |
Origin of Product |
United States |
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